Product packaging for Biotin-nonapeptide(Cat. No.:CAS No. 115082-72-9)

Biotin-nonapeptide

Cat. No.: B055189
CAS No.: 115082-72-9
M. Wt: 1382.6 g/mol
InChI Key: FIBWPHUPYJOTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-nonapeptide is a sophisticated biochemical reagent featuring a nine-amino acid peptide sequence site-specifically conjugated to biotin. This design leverages the exceptionally high affinity (Kd ≈ 10^-15 M) of the biotin-streptavidin interaction, one of the strongest non-covalent bonds in nature. The primary research value of this compound lies in its application as a versatile and robust tag for the purification, detection, and immobilization of biomolecules. In proteomics, it is instrumental in pull-down assays and affinity chromatography to isolate specific protein complexes and identify novel protein-protein interactions. Its mechanism of action involves the covalent attachment of the peptide moiety to a target protein of interest, thereby introducing a biotin tag. This tag serves as a universal handle, allowing researchers to capture the biotinylated protein onto streptavidin-coated beads for purification or to detect it with high sensitivity using enzyme-conjugated streptavidin in techniques like ELISA or Western blotting. Furthermore, this compound is critical in surface plasmon resonance (SPR) and other biosensor platforms, where it enables the stable immobilization of ligands to study binding kinetics. Its optimized peptide linker enhances accessibility and minimizes steric hindrance, leading to superior performance compared to direct biotinylation. This reagent is an essential tool for researchers in molecular biology, cell signaling, and drug discovery, facilitating precise and high-fidelity analysis of biomolecular function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H95N19O13S B055189 Biotin-nonapeptide CAS No. 115082-72-9

Properties

CAS No.

115082-72-9

Molecular Formula

C65H95N19O13S

Molecular Weight

1382.6 g/mol

IUPAC Name

3-(4-azidophenyl)-2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]propanoylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C65H95N19O13S/c1-6-37(4)54(61(93)76-46(32-42-33-69-35-72-42)62(94)84-29-13-15-49(84)59(91)77-47(63(95)96)31-39-19-23-41(24-20-39)82-83-68)80-58(90)45(30-40-21-25-43(85)26-22-40)75-60(92)53(36(2)3)79-57(89)44(14-12-28-71-64(66)67)74-56(88)38(5)73-52(87)18-8-7-11-27-70-51(86)17-10-9-16-50-55-48(34-98-50)78-65(97)81-55/h19-26,33,35-38,44-50,53-55,85H,6-18,27-32,34H2,1-5H3,(H,69,72)(H,70,86)(H,73,87)(H,74,88)(H,75,92)(H,76,93)(H,77,91)(H,79,89)(H,80,90)(H,95,96)(H4,66,67,71)(H2,78,81,97)

InChI Key

FIBWPHUPYJOTDZ-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6

sequence

ARVYXHPX

Synonyms

Bio-epsilon-Ahx-Ala-Arg-Val-Tyr-Ile-His-Pro-Phe(4N3)-OH
biotin-nonapeptide
biotinyl-epsilon-aminohexanoyl-alanyl-arginyl-valyl-tyrosyl-isoleucyl-histidyl-prolyl-phenylalanyl(4N3)-hydroxy

Origin of Product

United States

Synthesis and Derivatization of Biotinylated Nonapeptides

Chemical Synthesis Methodologies

The creation of biotinylated nonapeptides relies on precise chemical strategies to ensure the correct sequence of amino acids and the specific placement of the biotin (B1667282) molecule.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the predominant method for synthesizing peptides, including nonapeptides. researchgate.net This technique involves sequentially adding protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The process begins with the attachment of the first amino acid to the resin, followed by cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid. This cycle is repeated until the desired nonapeptide sequence is assembled. researchgate.net The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed.

Linker Chemistry for Biotin Attachment

The attachment of biotin to a nonapeptide can be achieved at different positions: the N-terminus, the C-terminus, or an internal amino acid side chain. qyaobio.com The choice of biotinylation site depends on the specific application and the need to avoid interference with the peptide's biological activity.

Attaching biotin to the N-terminus is a common and often straightforward approach. qyaobio.com This is typically the last step in SPPS, where the free N-terminal amino group of the resin-bound peptide reacts with an activated biotin derivative. Reagents like N-hydroxysuccinimide (NHS) esters of biotin are widely used for this purpose. thermofisher.comthermofisher.com To achieve preferential labeling of the N-terminal α-amino group over the ε-amino group of internal lysine (B10760008) residues, the reaction can be performed at a lower pH (around 6.5). thermofisher.comnih.gov At this pH, the N-terminal α-amino group (with a lower pKa) is more reactive than the lysine side-chain amino group. thermofisher.com

Reagent TypeTarget Functional GroupKey Features
NHS-esters Primary amines (-NH2)React readily with primary amines to form stable amide bonds. Can be made water-soluble (Sulfo-NHS) to limit labeling to the cell surface. thermofisher.com
TFP-esters Primary amines (-NH2)More hydrophobic than NHS-esters and show greater stability against hydrolysis in aqueous solutions. thermofisher.com

Biotinylation at the C-terminus often involves incorporating a lysine residue at the end of the peptide sequence. qyaobio.comsynpeptide.com The biotin molecule is then attached to the ε-amino group of this C-terminal lysine. synpeptide.com Another strategy involves using a pre-biotinylated resin. nih.gov For instance, a biotinylated lysine can be coupled to the resin first, and then the peptide chain is synthesized from this modified support. nih.gov This ensures that every peptide chain synthesized will have a C-terminal biotin. Split-intein technology has also been developed for C-terminal labeling, where a synthetic peptide containing biotin is spliced onto the C-terminus of the target protein. nih.govnih.gov

Internal biotinylation is achieved by incorporating an amino acid with a suitable side chain for biotin attachment, most commonly lysine. qyaobio.comthermofisher.com The ε-amino group of the lysine side chain provides a reactive site for biotinylation. thermofisher.comnih.gov To achieve site-specific internal labeling, an orthogonal protection strategy is employed during SPPS. The lysine residue intended for biotinylation is protected with a group that can be selectively removed while other protecting groups on the peptide remain intact. researchgate.net After the selective deprotection of the lysine side chain, the biotin moiety can be coupled. researchgate.net Besides lysine, other amino acids like glutamate (B1630785) or aspartate can also be used for internal biotinylation by employing derivatives such as Fmoc-Asp(biotinyl-PEG)-OH or Fmoc-Glu(biotinyl-PEG)-OH.

Amino AcidFunctional Group for BiotinylationCommon Strategy
Lysine ε-amino group (-NH2)Direct reaction with activated biotin derivatives. thermofisher.comnih.gov
Glutamate/Aspartate Carboxyl group (-COOH)Use of pre-derivatized amino acids like Fmoc-Glu(biotinyl-PEG)-OH.

A spacer arm or linker is a chemical chain inserted between the biotin molecule and the peptide. qyaobio.combiosynth.com Its primary role is to reduce steric hindrance, ensuring that the biotin can effectively bind to avidin (B1170675) or streptavidin without being obstructed by the peptide. qyaobio.combiosynth.com The length of the spacer arm is a critical factor; longer spacers can improve the accessibility of biotin and enhance detection sensitivity. thermofisher.comnih.gov

Commonly used spacers include:

Aminocaproic Acid (Ahx): This 6-carbon linker provides a hydrophobic and flexible spacer. biosynth.comnih.gov It increases the distance between biotin and the peptide, which can minimize steric hindrance. nih.govroche.com

Polyethylene (B3416737) Glycol (PEG): PEG linkers are hydrophilic and flexible. thermofisher.com They can improve the solubility of the biotinylated peptide in aqueous solutions and reduce aggregation. thermofisher.com PEG spacers come in various lengths, allowing for precise control over the distance between biotin and the peptide. axispharm.com

The choice of spacer depends on the specific requirements of the application, including the need for solubility and the potential for steric hindrance. thermofisher.combiosynth.com

Spacer/LinkerKey PropertiesPrimary Function
Aminocaproic Acid (Ahx) Hydrophobic, flexibleReduces steric hindrance. biosynth.comnih.gov
Polyethylene Glycol (PEG) Hydrophilic, flexible, varied lengthsImproves solubility, reduces aggregation, minimizes steric hindrance. thermofisher.com
Internal Biotinylation via Amino Acid Side Chains

Advanced Conjugation Techniques (e.g., Click Chemistry)

Click chemistry refers to a class of biocompatible reactions that are rapid, specific, and high-yield, making them ideal for conjugating biotin to peptides. researchgate.netgenecopoeia.com The most prominent of these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC). genecopoeia.comacs.org

In this context, a nonapeptide is first synthesized to contain either an azide (B81097) or an alkyne functional group. A complementary biotin molecule, derivatized with the corresponding reactive partner (biotin-alkyne or biotin-azide), is also prepared. genecopoeia.com The subsequent "click" reaction forms a stable triazole linkage, covalently attaching the biotin to the nonapeptide under mild, aqueous conditions that preserve the peptide's structure and function. researchgate.netgenecopoeia.com

The SPAAC variation is particularly advantageous in biological systems as it eliminates the need for a potentially cytotoxic copper catalyst. acs.org This is achieved by using a strained cycloalkyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide-modified partner. kromnigon.com These techniques provide precise control over the site of biotinylation, resulting in a homogeneous product.

Click Chemistry TechniquePeptide ModificationBiotin DerivativeKey Feature
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Nonapeptide-AzideBiotin-AlkyneRequires Copper(I) catalyst
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Nonapeptide-Strained Alkyne (e.g., DBCO)Biotin-AzideCatalyst-free; bioorthogonal

Enzymatic Biotinylation Approaches

Enzymatic biotinylation provides a highly specific alternative to chemical methods, ensuring that biotin is attached at a precise location on a peptide chain. creative-diagnostics.combpsbioscience.com This process utilizes biotin ligase enzymes that recognize and modify specific amino acid sequences. creative-diagnostics.comcreative-proteomics.com

Biotin Ligase-Mediated Biotinylation (e.g., BirA-AviTag System)

The most widely used enzymatic method is the BirA-AviTag system. mdpi.comnih.gov This system employs the biotin ligase enzyme BirA from Escherichia coli, which naturally biotinylates its substrate, the Biotin Carboxyl Carrier Protein (BCCP). creative-proteomics.complos.org Researchers have identified a minimal 15-amino-acid peptide sequence from BCCP, known as the AviTag (GLNDIFEAQKIEWHE), that serves as a highly specific recognition site for BirA. nih.govamidbiosciences.complos.org

To create a biotinylated nonapeptide using this system, the AviTag sequence is genetically fused to the nonapeptide's N- or C-terminus. nih.govresearchgate.net The BirA enzyme then specifically catalyzes the covalent attachment of a single biotin molecule to the lysine residue within the AviTag sequence. amidbiosciences.comresearchgate.net This reaction is highly efficient and requires the presence of biotin and ATP. researchgate.netavantorsciences.com

ComponentDescriptionDetails
EnzymeBirA LigaseOrigin: Escherichia coli. creative-proteomics.com
Recognition SequenceAviTagA 15-amino-acid peptide (GLNDIFEAQKIEWHE). nih.govamidbiosciences.com
Target ResidueLysineThe specific lysine within the AviTag sequence is biotinylated. researchgate.net
CofactorsBiotin, ATPRequired for the enzymatic reaction. avantorsciences.combpsbioscience.com

Site-Specific Enzymatic Biotinylation Principles

The fundamental principle of site-specific enzymatic biotinylation is the high fidelity of the enzyme for its target sequence. creative-diagnostics.combpsbioscience.com Unlike chemical methods that can randomly label multiple reactive amino acids (such as lysines), the BirA enzyme exclusively recognizes the AviTag sequence. plos.orgnih.gov

This specificity ensures that biotinylation occurs at only one predetermined location on the peptide. bpsbioscience.com The result is a structurally and functionally homogeneous population of biotinylated nonapeptides. nih.gov Every molecule is identical, with biotin attached to the same lysine residue in a consistent orientation. This uniformity is critical for applications where precise molecular interactions are essential, as it preserves the biological activity of the peptide, which might otherwise be compromised by random chemical modification. nih.govamidbiosciences.com The reaction can be performed on purified peptides (in vitro) or within cells (in vivo). plos.orgnih.gov

Molecular Mechanisms and Interactions of Biotinylated Nonapeptides

High-Affinity Binding with Avidin (B1170675)/Streptavidin Proteins

The interaction between biotin (B1667282) and the proteins avidin and streptavidin is one of the strongest non-covalent bonds known in nature, a characteristic that is central to many biotechnological assays and applications. thermofisher.comnih.govacs.orgmdpi.com

The binding affinity between biotin and streptavidin or avidin is remarkably high, with a dissociation constant (Kd) in the range of 10-14 to 10-15 M. thermofisher.commdpi.commdpi.com This interaction is rapid and forms a stable complex that is resistant to extremes in pH, temperature, and the presence of organic solvents and other denaturing agents. thermofisher.commdpi.com

Both avidin and streptavidin are tetrameric proteins, meaning they are composed of four identical subunits. nih.govwikipedia.orgthermofisher.com Each subunit possesses a single binding site for a biotin molecule, allowing one protein to bind up to four biotinylated molecules, such as a biotin-nonapeptide. thermofisher.comthermofisher.com

The structural basis for this high-affinity interaction lies in a combination of factors:

Shape Complementarity: The biotin-binding pocket of each subunit has a three-dimensional structure that is highly complementary to the shape of the biotin molecule. wikipedia.org

Extensive Hydrogen Bonding: A network of hydrogen bonds forms between the ureido group of biotin and amino acid residues within the binding site. acs.orgmdpi.com

Van der Waals Interactions: Numerous van der Waals forces contribute to the stability of the complex. mdpi.com

Structural Sequestration: A flexible loop on the protein closes over the bound biotin, effectively acting as a lid that shields it from the solvent and significantly strengthens the interaction. acs.orgmdpi.com Key tryptophan residues from an adjacent subunit also contribute to this "lid," creating a hydrophobic cap over the binding pocket. mdpi.com

These combined interactions create a highly specific and robust complex, making the biotin-streptavidin system a versatile tool for linking molecules.

While both avidin and streptavidin bind biotin with high affinity, they possess distinct properties that make them suitable for different applications. Several native and engineered variants are available, each with specific advantages.

Avidin: A glycoprotein (B1211001) originally isolated from egg whites, avidin is highly basic with an isoelectric point (pI) of around 10.5. thermofisher.come-proteins.com Its glycosylation and positive charge can lead to non-specific binding with other biological molecules, which can be a drawback in certain assays. e-proteins.comrockland.com However, it is generally more economical to produce than streptavidin. thermofisher.com

Streptavidin: Isolated from the bacterium Streptomyces avidinii, streptavidin is non-glycosylated and has a near-neutral pI. thermofisher.comsigmaaldrich.com These characteristics result in significantly lower non-specific binding compared to avidin, making it the preferred choice for many applications where background signal is a concern. rockland.comsigmaaldrich.com

NeutrAvidin: This is a chemically deglycosylated form of avidin. thermofisher.comthermofisher.com It retains the high biotin-binding affinity of native avidin but has a more neutral pI and lacks the carbohydrate moieties responsible for non-specific binding, combining the advantages of both avidin and streptavidin. thermofisher.com

Engineered Variants: To overcome the multivalency of the tetrameric structure, which can sometimes cause unwanted cross-linking, recombinant forms such as monovalent and divalent streptavidin have been developed. wikipedia.org These variants have only one or two functional biotin-binding sites per tetramer, respectively, allowing for more controlled stoichiometric applications. wikipedia.org Other variants, such as Bradavidin II , have also been identified and exhibit different immunogenic profiles. nih.gov

The choice between these variants depends on the specific requirements of the application, balancing factors like cost, the need for low non-specific binding, and control over binding stoichiometry.

Table 1: Comparison of Biotin-Binding Proteins

Feature Avidin Streptavidin NeutrAvidin
Source Chicken Egg White Streptomyces avidinii Modified Avidin
Glycosylation Yes No No (Deglycosylated)
Isoelectric Point (pI) ~10.5 (Basic) ~5-6 (Neutral/Acidic) ~6.3 (Neutral)
Non-Specific Binding High Low Low
Biotin Affinity (Kd) ~10-15 M ~10-14 M ~10-15 M

Principles of Biotin-Streptavidin Complex Formation

Transporter-Mediated Cellular Uptake Mechanisms

A key advantage of biotinylating peptides is the potential to hijack endogenous transport systems to facilitate cellular entry. The primary system involved in biotin uptake is the Sodium-Dependent Multivitamin Transporter (SMVT).

The Sodium-Dependent Multivitamin Transporter (SMVT), the product of the SLC5A6 gene, is the main protein responsible for the transport of biotin across cell membranes. tandfonline.comresearchgate.netphysiology.org It is a transmembrane protein with a structure comprising 12 membrane-spanning domains. nih.govresearchgate.net

The mechanism of SMVT is an active, electrogenic process. nih.gov It utilizes the electrochemical gradient of sodium ions to drive the uptake of its substrates against their concentration gradient. Specifically, two Na+ ions are co-transported with one molecule of biotin in a single transport cycle. tandfonline.comnih.gov Besides biotin, SMVT also transports other essential micronutrients, including pantothenic acid (vitamin B5) and lipoic acid. tandfonline.comresearchgate.netresearchgate.net

Crucially, this transport system can be exploited by biotinylated nonapeptides. Research has demonstrated that conjugating biotin to a retro-inverso nonapeptide derived from the HIV-1 Tat protein (R.I.-K-Tat9) significantly enhanced its cellular uptake and transport, and this process was mediated by SMVT. nih.govresearchgate.netnih.gov While it is generally held that a free carboxylic acid group on biotin's valeric acid side chain is crucial for SMVT recognition, the successful transport of biotin-peptide conjugates—where this carboxyl group is modified to form an amide bond—suggests a degree of flexibility in the transporter's binding pocket. tandfonline.comtandfonline.com

While SMVT is the principal transporter for biotin, other systems may also contribute to the uptake of biotinylated molecules.

Secondary Biotin Uptake Systems: Kinetic studies in human keratinocytes have suggested the existence of a second, high-affinity biotin transport system distinct from SMVT. tandfonline.comnih.gov The involvement of such alternative carriers in the transport of biotinylated nonapeptides remains an area for further investigation.

Prokaryotic Transporters: In prokaryotes like E. coli, the biotin transporter (known as BirB or BioP) has been shown to be surprisingly flexible, capable of transporting biotinylated peptides up to 31 amino acids in length. nih.govasm.org Although this is a non-mammalian system, it exemplifies how a carrier protein designed for a small vitamin can accommodate a much larger peptide conjugate.

Endocytic Pathways: Some nonapeptides, such as those derived from the Tat protein, are classified as cell-penetrating peptides (CPPs) and can enter cells through endocytic pathways like macropinocytosis, independent of any transporter. mdpi.com Biotinylation can therefore confer a dual advantage: an intrinsic ability to penetrate cells combined with targeted uptake via SMVT.

The conjugation of biotin to a nonapeptide can dramatically alter its transport kinetics, shifting it from a slow, passive process to an efficient, active one. A pivotal study investigating the transport of a retro-inverso Tat nonapeptide (R.I.-K-Tat9) and its biotinylated counterpart (R.I.-K(biotin)-Tat9) across Caco-2 intestinal cells provided key quantitative insights. nih.gov

The non-biotinylated peptide exhibited low, passive, and non-saturable transport. In contrast, biotinylation resulted in a 3.2-fold increase in permeability. nih.gov The transport of the biotinylated nonapeptide was found to be an active process (requiring energy), concentration-dependent, and saturable, which are all hallmarks of carrier-mediated transport. nih.gov

Further kinetic analysis revealed that the uptake of R.I.-K(biotin)-Tat9 in cells engineered to express human SMVT (CHO/hSMVT) was approximately 500-fold greater than that of the non-biotinylated version. nih.gov This transport was significantly inhibited by known SMVT substrates like free biotin, biocytin (B1667093), and desthiobiotin, confirming the direct involvement of the transporter. nih.gov These findings demonstrate that biotinylation not only facilitates carrier-mediated uptake but can also enhance non-specific passive transport. nih.gov

Table 2: Kinetic Parameters of Nonapeptide Transport

Compound Cell Line Km (µM) Permeability (Pm) Transport Characteristics
R.I.-K-Tat9 Caco-2 N/A ~1 x 10-6 cm/sec Passive, Non-saturable
R.I.-K(biotin)-Tat9 Caco-2 3.3 3.2-fold higher than R.I.-K-Tat9 Active, Saturable
R.I.-K(biotin)-Tat9 CHO/hSMVT 1.0 ~500-fold higher uptake than R.I.-K-Tat9 Active, Saturable, SMVT-mediated

Data sourced from a study on retro-inverso Tat nonapeptides. nih.gov

Other Carrier-Mediated Transport Systems

Intracellular Molecular Interactions

Biotinylated nonapeptides, by virtue of their chemical structure, are poised to engage in a variety of molecular interactions within the cellular environment. These interactions are fundamental to their biological effects and are governed by the specific amino acid sequence of the peptide and the presence of the biotin moiety.

Protein-Protein Interaction Modulations

Biotinylated nonapeptides can serve as tools to modulate protein-protein interactions (PPIs), which are central to nearly all cellular processes. frontiersin.org The peptide component can be designed to mimic a specific protein-binding domain, thereby competitively inhibiting or stabilizing a particular PPI. frontiersin.orgmdpi.com The biotin tag provides a high-affinity handle for experimental applications, such as pull-down assays, to identify and study these interactions. nih.govlifetein.com.cn

The avidin-biotin system is a cornerstone for studying PPIs due to the exceptionally strong and specific interaction between avidin and biotin. nih.gov In a typical pull-down experiment, a biotinylated nonapeptide is used as "bait" to capture its interacting protein partners from cell lysates. nih.govlifetein.com.cn This complex can then be isolated using avidin-conjugated beads, allowing for the identification of the bound proteins. nih.gov A significant advantage of using biotinylated peptides is the ability to perform these assays under stringent washing conditions, which minimizes non-specific binding and enhances the reliability of the results. lifetein.com.cn

Furthermore, the development of cell-penetrating peptides (CPPs) fused to biotinylated nonapeptides allows for the study of PPIs within a living cellular context. nih.gov This approach overcomes the limitation of traditional pull-down assays, which are conducted in cell lysates and may not fully represent the dynamic interactions occurring within an intact cell. nih.gov For instance, a nonapeptide derived from the TAT protein, known for its cell-penetrating capabilities, can be biotinylated and used to probe intracellular interactions. nih.gov

Table 1: Methods for Studying Protein-Protein Interactions Using Biotinylated Peptides

MethodDescriptionKey AdvantageReference
Affinity Pull-Down AssaysA biotinylated peptide "bait" is incubated with cell lysate to capture interacting proteins, which are then isolated using avidin-conjugated beads.High specificity and the ability to use stringent washing conditions to reduce background binding. nih.govlifetein.com.cn
Cell-Penetrating Peptide (CPP) FusionA biotinylated peptide is fused to a CPP (e.g., TAT) to facilitate its entry into living cells, allowing for the study of interactions in a more native environment.Enables the investigation of protein-protein interactions within the cellular context, reflecting in vivo conditions more accurately. nih.gov
Peptide ELISABiotinylated peptides are immobilized on streptavidin-coated plates to map protein-protein interaction sites.Useful for high-throughput screening and mapping of binding domains. jpt.com

Interactions with Chromatin Components and Histone Biotinylation

Biotin plays a crucial role in the post-translational modification of histones, the primary proteins that package DNA into chromatin. nih.gov This process, known as histone biotinylation, involves the covalent attachment of biotin to specific lysine (B10760008) residues on the N-terminal tails of histones, such as H2A, H3, and H4. nih.govoregonstate.edu This modification is implicated in gene regulation, cell proliferation, and the cellular response to DNA damage. nih.gov

The enzymes responsible for histone biotinylation are holocarboxylase synthetase (HCS) and biotinidase. nih.gov HCS catalyzes the attachment of biotin to histones, while biotinidase can both attach and remove biotin from these proteins. nih.gov Biotinylation of histones, such as at lysine 9 of histone H3 (H3K9), is often associated with gene repression and co-localizes with other repressive marks. oregonstate.edu For example, biotinylation of the promoter region of the SLC5A6 gene, which codes for the biotin transporter SMVT, leads to the downregulation of its own expression when biotin levels are high. oregonstate.edu

Biotinylated peptides corresponding to histone tails have been instrumental in identifying specific biotinylation sites. nih.gov For instance, synthetic peptides of histone H2A have been used to demonstrate biotinylation at lysines 9 and 13. nih.gov Research has shown that non-enzymatic biotinylation of histones can also occur, where the reactive intermediate biotinyl-5'-AMP transfers biotin to lysine residues on histones without the direct catalytic action of an enzyme. nih.gov

Table 2: Identified Histone Biotinylation Sites

HistoneBiotinylation Sites (Lysine Residues)Associated FunctionReference
H2AK9, K13Gene regulation nih.gov
H3K9, K14, K18, K23Gene repression, chromatin assembly oregonstate.edu
H4K12Enriched in transposable elements, gene repression oregonstate.edu

Enzymatic Processing and Recycling Pathways (e.g., Biotinidase Activity)

The intracellular fate of biotinylated nonapeptides is closely linked to the activity of biotinidase, an enzyme crucial for biotin recycling. wv.govmedlineplus.gov Biotinidase is a hydrolase that cleaves the amide bond between biotin and lysine residues in biocytin (biotinyl-lysine) and biotinylated peptides, releasing free biotin. caldic.commedscape.com This process is essential for maintaining the cellular pool of free biotin, which is then available to be used as a cofactor for carboxylase enzymes involved in key metabolic pathways. nih.govnih.gov

When biotin-dependent carboxylases are degraded, they release biocytin and biotinyl-peptides. caldic.comnih.gov Biotinidase acts on these breakdown products to salvage and recycle biotin. nih.govnih.gov A deficiency in biotinidase activity leads to an inability to recycle biotin, resulting in multiple carboxylase deficiency. medlineplus.govnih.gov

The substrate specificity of biotinidase is not limited to its natural substrate, biocytin. It can also hydrolyze synthetic biotinylated compounds, a property that is exploited in assays to measure its activity. nih.gov For example, biotinyl-p-aminobenzoic acid (B-PABA) is an artificial substrate used in colorimetric assays for biotinidase. nih.gov The enzyme cleaves B-PABA to release p-aminobenzoic acid (PABA), which can be quantified. nih.gov This demonstrates that biotinidase can process various biotinylated molecules, including, hypothetically, biotinylated nonapeptides, by cleaving the biotin moiety.

Table 3: Biotinidase Activity and Substrates

Substrate TypeExampleRole/ApplicationReference
Natural SubstrateBiocytin (biotinyl-lysine), Biotinyl-peptidesEndogenous products of holocarboxylase degradation, crucial for biotin recycling. caldic.comnih.gov
Artificial SubstrateBiotinyl-p-aminobenzoic acid (B-PABA)Used in colorimetric assays to measure biotinidase activity. nih.gov
Biotinyl-6-aminoquinolineUsed in fluorometric assays for biotinidase activity.

Signal Transduction Pathway Engagement by Biotin-Derived Molecules

Biotin and its derivatives can influence intracellular signal transduction pathways, extending their roles beyond that of a simple vitamin cofactor. nih.gov The active form of biotin, biotinyl-AMP, has been shown to activate soluble guanylate cyclase (sGC). nih.gov This activation leads to an increase in the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). nih.gov This sGC-cGMP-PKG pathway is involved in regulating the expression of genes such as the sodium-dependent multivitamin transporter (SMVT) and holocarboxylase synthetase (HCS). nih.gov

Furthermore, biotin deficiency has been demonstrated to induce proinflammatory responses in human CD4+ T lymphocytes through the activation of the mTOR signaling pathway. aai.org This suggests that the cellular biotin status can modulate immune responses via key signaling cascades. Biotin has also been implicated in modulating the expression of various enzymes involved in glucose and lipid metabolism through its influence on intracellular signaling and transcription factors. nih.gov

While direct evidence for biotinylated nonapeptides engaging specific signaling pathways is context-dependent on the peptide sequence, the biotin moiety itself has the potential to influence cellular signaling. For instance, biotinylated molecules are used as tools to study signaling events. Biotinylated IL-10, for example, has been used to measure cell surface IL-10 receptor expression and investigate proximal steps in IL-10 signal transduction. aai.org This highlights the utility of biotinylated molecules in dissecting signaling pathways, and suggests that a this compound could potentially influence signaling depending on the nature of the peptide and its cellular targets.

Table 4: Signaling Pathways Influenced by Biotin-Derived Molecules

Signaling PathwayKey Molecules InvolvedDownstream EffectsReference
sGC-cGMP-PKG PathwayBiotinyl-AMP, soluble guanylate cyclase (sGC), cGMP, Protein Kinase G (PKG)Regulation of gene expression for SMVT and HCS. nih.gov
mTOR PathwaymTORInduction of proinflammatory responses in T lymphocytes during biotin deficiency. aai.org
Metabolic Gene RegulationVarious transcription factorsModulation of enzymes in glucose and lipid metabolism. nih.gov

Cellular and Subcellular Localization Studies of Biotinylated Nonapeptides

Subcellular Compartmentalization (e.g., Cytosol, Mitochondria, Nucleus)

Once inside the cell, biotinylated nonapeptides can be directed to various subcellular compartments, including the cytosol, mitochondria, and nucleus. mdpi.comresearchgate.net The ability to target these specific organelles is a significant advantage for therapeutic and research applications. Proximity labeling techniques, such as those using TurboID, have been instrumental in mapping the proteome of different subcellular compartments like the cytosol, nucleus, and mitochondria. escholarship.org These techniques rely on the spatially restricted biotinylation of proteins within a specific organelle, providing a snapshot of the local protein environment. escholarship.orgbiorxiv.org

The journey of a biotinylated peptide through the cell's endocytic pathway often begins in early endosomes. nih.govwikipedia.org From these sorting hubs, the peptide can be routed for degradation in lysosomes or recycled back to the plasma membrane. nih.gov However, for a therapeutic or diagnostic effect, the peptide often needs to escape the endosomal pathway and reach the cytosol. soton.ac.uk From the cytosol, it can then potentially be transported to other organelles. For example, some CPPs have been observed to accumulate in the nucleus and other subnuclear structures. mdpi.com

The specific sequence and structure of the nonapeptide can influence its subcellular destination. While some peptides may remain in the cytosol, others can be engineered with specific localization signals to target them to compartments like the mitochondrial matrix or the endoplasmic reticulum lumen. biorxiv.orgnih.gov The study of these compartmentalization patterns is crucial for understanding the peptide's mechanism of action and for designing peptides with enhanced targeting capabilities.

Mechanisms of Cell Penetration by Biotinylated Nonapeptides

The ability of biotinylated nonapeptides to enter cells is governed by complex mechanisms that can be broadly categorized into direct translocation across the plasma membrane and endocytosis. unil.chcambridge.org The specific pathway utilized often depends on the peptide's sequence, concentration, and the cell type.

Cationic residues, particularly arginine and lysine (B10760008), are fundamental to the cell-penetrating ability of many nonapeptides, most notably the TAT nonapeptide (RKKRRQRRR). pnas.orgnih.gov The positive charges of these residues facilitate an initial electrostatic interaction with the negatively charged components of the cell surface, such as proteoglycans and the phospholipid head groups of the plasma membrane. nih.govsoton.ac.uk This interaction is a critical first step for subsequent internalization. nih.gov

Studies involving the TAT nonapeptide have demonstrated that the number and arrangement of its cationic residues are crucial for efficient uptake. pnas.org Substitution of these arginine or lysine residues with the neutral amino acid alanine (B10760859) leads to a significant decrease in cellular internalization, highlighting the essential role of the positive charges. pnas.org Interestingly, research has shown that homo-oligomers of arginine can be even more efficient at cell penetration than the native TAT sequence, suggesting that the guanidinium (B1211019) group of arginine is particularly effective at mediating membrane translocation. pnas.orgnih.gov The interaction of these cationic residues with the membrane is thought to induce local disruptions or the formation of transient pores, allowing the peptide to pass through. soton.ac.ukunil.ch

Peptide SequenceDescriptionImpact on Cellular Uptake
TAT(49-57) (RKKRRQRRR)The original HIV-1 TAT protein transduction domain.Efficiently translocates across plasma membranes. pnas.org
Alanine-substituted TATTAT peptides where cationic residues are replaced by alanine.Greatly diminished cellular uptake compared to the original TAT sequence. pnas.org
Arginine homo-oligomers (e.g., R9)Peptides consisting of only arginine residues.Can be significantly more efficient at cellular uptake than the TAT peptide. pnas.org

Biotinylated nonapeptides can utilize both endocytotic and non-endocytotic pathways to enter cells. Endocytosis is a process where the cell membrane engulfs the peptide, forming a vesicle that is then transported into the cell. wikipedia.org Several types of endocytosis have been implicated in the uptake of CPPs, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.comnih.govcambridge.org Once inside an endosome, the peptide must escape into the cytosol to reach its intracellular target, a step that can be a major barrier to its efficacy. soton.ac.uk

Non-endocytotic pathways, often referred to as direct translocation, involve the peptide moving directly across the plasma membrane into the cytosol. unil.chspandidos-publications.com This energy-independent process is thought to occur through mechanisms such as the formation of transient pores or inverted micelles. unil.chspandidos-publications.com The "carpet model" is another proposed mechanism where the peptides accumulate on the cell surface, disrupting the membrane and allowing for their passage. spandidos-publications.com The choice between endocytotic and direct translocation pathways can be influenced by factors such as the peptide's concentration; some studies suggest that at low concentrations, direct translocation may be favored, while at higher concentrations, endocytosis becomes more prominent. cambridge.org

Internalization PathwayDescriptionKey Features
Clathrin-mediated EndocytosisThe cell membrane, coated with the protein clathrin, invaginates to form a vesicle. nih.govA major route for receptor internalization. nih.gov
Caveolae-mediated EndocytosisVesicular transport involving flask-shaped invaginations of the plasma membrane called caveolae. soton.ac.ukUtilized by some cationic peptides like TAT. soton.ac.uk
MacropinocytosisA non-selective process where the cell engulfs large amounts of extracellular fluid. soton.ac.ukCan be an entry route for cationic CPPs. soton.ac.uk
Direct TranslocationThe peptide passes directly through the plasma membrane. unil.chEnergy-independent and allows direct access to the cytosol. unil.ch

Role of Cationic Residues in Membrane Translocation (e.g., TAT Nonapeptide)

Dynamic Tracking of Biotinylated Nonapeptides within Live Cells

The ability to track the movement of biotinylated nonapeptides within living cells in real-time is essential for understanding their transport kinetics and intracellular fate. rsc.org Fluorescence-based methods are powerful tools for these studies. cambridge.orgrsc.org By labeling the nonapeptide with a fluorescent tag, its journey across the cell membrane and subsequent distribution within subcellular compartments can be visualized using advanced microscopy techniques. frontiersin.org

Confocal laser scanning microscopy (CLSM) is frequently used to observe the intracellular distribution of fluorescently labeled peptides. nih.govacs.org This technique allows for the colocalization of the peptide with specific organelle markers, providing evidence for its accumulation in structures like lysosomes or its interaction with target proteins. nih.govacs.org For instance, CLSM has been used to show the colocalization of a biotinylated TAT-peptide with its intracellular binding partner, c-Src, near the plasma membrane. nih.gov

For more detailed analysis of peptide dynamics, techniques like single-particle tracking (SPT) can be employed. rsc.org SPT allows for the monitoring of individual peptide molecules as they move within the cell, providing insights into their diffusion rates and modes of transport. rsc.org Fluorescence recovery after photobleaching (FRAP) and fluorescence loss in photobleaching (FLIP) are other dynamic imaging techniques that can be used to study the mobility and trafficking of fluorescently tagged peptides within cellular compartments. frontiersin.org The combination of a biotin (B1667282) tag for purification and a fluorescent label for imaging provides a comprehensive approach to studying the complex intracellular behavior of nonapeptides. academie-sciences.fr

Analytical and Detection Methodologies for Biotinylated Nonapeptides

Spectrometric Characterization Techniques

Spectrometric methods, particularly those based on mass spectrometry, provide detailed structural information, including the precise mass of the biotinylated peptide and the location of the biotin (B1667282) tag.

Mass spectrometry (MS) is a cornerstone for the analysis of biotinylated nonapeptides, offering high sensitivity and specificity. nih.govcreative-proteomics.com Several MS-based approaches are commonly employed.

Direct Detection of Biotin-containing Tags (DiDBiT) is a method developed to overcome the challenge of distinguishing labeled proteins from unlabeled contaminants. nih.gov In conventional methods, proteins are enriched first, then digested, which can lead to a low ratio of labeled to unlabeled peptides. DiDBiT reverses this process by digesting proteins before enriching for biotin-tagged peptides, significantly increasing the yield and detection of the target molecules. nih.gov This strategy has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional techniques. nih.govacs.org For instance, in one study, the DiDBiT method identified 3,777 biotinylated peptides, whereas traditional protein elution and on-bead digestion methods identified only 20 and 6, respectively. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another powerful tool for analyzing biotinylated peptides. It allows for the rapid determination of the molecular mass of the peptide. nih.gov A key advantage of MALDI-TOF is its ability to directly analyze samples after enrichment. For example, biotinylated peptides can be captured using streptavidin-coated magnetic beads and then eluted directly into the MALDI matrix for analysis. nih.gov This streamlined process enables the detection of biotinylated peptides even at very low concentrations, with detection limits reaching below 100 femtomoles. nih.gov Researchers have designed specific mass stable reporter (msr) tags containing biotin to facilitate quantification and study the degradation of cell-penetrating nonapeptides using MALDI-TOF MS. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique that couples the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. nih.govbiorxiv.org This method is essential for identifying and quantifying biotinylated peptides in complex mixtures. arxiv.org However, the addition of a biotin tag can alter the peptide's properties, affecting its detection. Biotinylation increases the hydrophobicity of a peptide and can reduce its charge, which may impact its behavior during chromatographic separation and ionization. nih.govbiorxiv.org Therefore, optimizing LC gradients and considering singly charged precursors during MS analysis is recommended to improve the detection of biotinylated peptides. nih.govbiorxiv.org

A comparison of these mass spectrometry techniques highlights their respective strengths in the analysis of biotinylated nonapeptides.

TechniquePrincipleAdvantagesKey Findings
DiDBiT Proteins are digested before enrichment of biotinylated peptides. nih.gov~200-fold improvement in detection of biotinylated proteins over conventional methods. acs.org Reduces contaminants. nih.govIdentified 3,777 biotinylated peptides compared to 20 and 6 with conventional methods. researchgate.net
MALDI-TOF MS Peptides are co-crystallized with a matrix and ionized by a laser for mass analysis. nih.govHigh speed, sensitivity (sub-femtomole), and direct analysis from enrichment beads. nih.govEnables accurate tracking and quantification of cell-penetrating nonapeptides. nih.gov
LC-MS/MS Separates peptides by liquid chromatography before fragmentation and mass analysis. nih.govProvides high-resolution separation and structural information, including biotinylation site. nih.govnih.govBiotinylation increases peptide hydrophobicity; optimization of LC gradients is crucial. nih.govbiorxiv.org

A critical aspect of characterizing biotinylated nonapeptides is identifying the exact amino acid residue to which the biotin molecule is attached. Tandem mass spectrometry (MS/MS) is the primary tool for this purpose. nih.govnih.gov During MS/MS analysis, biotinylated peptides are fragmented in a controlled manner, and the resulting fragment ions are measured. savemyexams.com

The fragmentation pattern provides a "fingerprint" of the peptide's sequence. savemyexams.com Understanding how biotin modification influences this pattern is essential for accurate data interpretation. nih.govnih.gov Studies have systematically analyzed the tandem mass spectra of biotinylated peptides to identify "signature" or "diagnostic" fragment ions. nih.gov These characteristic ions can unequivocally confirm that a spectrum originates from a biotin-modified peptide. nih.gov For example, specific fragment ions are consistently observed in the MS/MS spectra of peptides modified with biotin, isotopically heavy biotin, and other biotin derivatives. nih.govnih.gov

However, the presence of the biotin tag, particularly on lysine (B10760008) residues, can affect the efficiency of tryptic digestion, leading to peptides with more missed cleavages. This can result in multiply charged peptides that may co-fragment with other species, posing a computational challenge for accurate identification and quantification. nih.gov Therefore, specialized data analysis workflows are often required to confidently assign the biotinylation site and interpret the complex fragmentation patterns of these modified nonapeptides.

Mass Spectrometry-Based Detection (e.g., DiDBiT, MALDI-TOF, LC-MS/MS)

Immunochemical Detection Assays

Immunochemical methods leverage the high-affinity interaction between biotin and avidin (B1170675) or streptavidin, or utilize specific antibodies to detect biotinylated molecules. creative-peptides.comcreative-diagnostics.com These techniques are versatile and widely used for the detection and quantification of biotinylated nonapeptides in various biological samples. creative-peptides.comlifetein.com.cn

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as peptides. biocompare.com For biotinylated nonapeptides, a common format is the competitive ELISA. mybiosource.com In this setup, the microplate wells are coated with avidin. mybiosource.com The sample containing the biotinylated nonapeptide is added to the wells along with a known amount of enzyme-conjugated biotin (e.g., HRP-biotin). The free biotinylated nonapeptide in the sample competes with the HRP-biotin for binding to the immobilized avidin. mybiosource.com After a washing step, a substrate is added, and the resulting colorimetric signal is inversely proportional to the amount of biotinylated nonapeptide in the sample. mybiosource.com

Commercially available ELISA kits are available for various nonapeptides, such as Oxytocin and Delta Sleep-Inducing Peptide (DSIP), which often include biotinylated detection antibodies and streptavidin-HRP conjugates as part of their detection system. bio-techne.combio-techne.com These kits provide a standardized and sensitive method for quantification.

ELISA Kit ComponentFunction in Assay
Micro ELISA Plate Solid phase for immobilizing capture antibody or avidin. bio-techne.combio-techne.com
Biotinylated Detection Ab Binds to the target nonapeptide captured on the plate. bio-techne.combio-techne.com
HRP Conjugate (Streptavidin-HRP) Binds to the biotinylated detection antibody, providing the enzymatic signal. bio-techne.combio-techne.com
Substrate Reagent Reacts with HRP to produce a measurable color change. bio-techne.combio-techne.com
Reference Standard A known concentration of the nonapeptide used to generate a standard curve. bio-techne.combio-techne.com

Western blotting and dot blotting are membrane-based techniques used to detect proteins and peptides. tandfonline.com

Western Blotting first separates molecules by size using gel electrophoresis (SDS-PAGE), after which they are transferred to a membrane. tandfonline.comnih.gov For biotinylated nonapeptides, detection is typically achieved by incubating the membrane with a streptavidin-enzyme conjugate (like streptavidin-HRP). asm.orgelifesciences.org The strong and specific interaction between streptavidin and biotin allows for sensitive visualization of the peptide band when a chemiluminescent or colorimetric substrate is added. asm.org This technique has been used to confirm the uptake of biotinylated peptides into cells and to distinguish between biotinylated and non-biotinylated forms of proteins. asm.orgtandfonline.com

Dot Blotting is a simpler and quicker alternative where the sample is directly spotted onto a membrane without prior electrophoresis. youtube.com This method is useful for screening multiple samples or for assessing the efficiency of a biotinylation reaction. youtube.comlifetein.com A serial dilution of the biotinylated nonapeptide sample can be blotted alongside a known biotinylated standard. youtube.com After incubation with a streptavidin conjugate and substrate, the intensity of the resulting dots can be compared to estimate the concentration or labeling efficiency. youtube.comacs.org Dot blots have been used to confirm the presence of biotin on synthetic peptides used in pull-down assays. lifetein.com

Immunofluorescence allows for the visualization of biotinylated nonapeptides within cells and tissues. creative-diagnostics.com This technique is invaluable for studying the cellular uptake, localization, and trafficking of these peptides. creative-peptides.com

The general principle involves introducing the biotinylated nonapeptide to live cells or tissue sections. nih.gov After incubation and fixation, the cells are permeabilized and then incubated with a fluorescently labeled streptavidin or an anti-biotin antibody followed by a fluorescent secondary antibody. biorxiv.orgbiotium.com The fluorescent tag allows the location of the biotinylated peptide to be visualized using a fluorescence microscope. nih.gov

This approach has been successfully used to:

Observe that a biotinylated nonapeptide derived from TAT (TAT-B) interacts with caveolin-1. nih.gov

Confirm the neuronal-specific biotinylation of proteins in various brain regions in mouse models. biorxiv.org

Image cell-surface receptors by expressing them with a biotin acceptor peptide (BAP) that becomes biotinylated by endogenous enzymes, allowing for visualization with labeled streptavidin. nih.gov

Recent studies have shown that detecting biotinylated target proteins with fluorescent streptavidin can produce significantly stronger signals than traditional antibody-based immunofluorescence, enhancing imaging sensitivity without losing resolution. elifesciences.org

Western Blotting and Dot Blot Applications

Affinity-Based Separation and Enrichment Techniques

Affinity-based separation represents a cornerstone in the purification and analysis of biotinylated molecules, including biotin-nonapeptides. These methodologies leverage the remarkably strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and its bacterial analog, streptavidin. tandfonline.comgoogle.com The dissociation constant (Kd) for this interaction is in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making it one of the strongest biological interactions known. tandfonline.com This high affinity allows for the selective capture of biotin-tagged nonapeptides from complex biological matrices, such as cell lysates or tissue extracts, providing a powerful tool for enrichment and purification prior to downstream analytical detection. lifetein.com.cnnih.gov The specificity of the interaction ensures that primarily biotinylated species are isolated, significantly reducing background noise from non-biotinylated contaminants. nih.gov

Streptavidin/Avidin Affinity Chromatography

Streptavidin/Avidin Affinity Chromatography is a widely employed technique for the purification of biotinylated nonapeptides. nih.gov The fundamental principle involves the immobilization of streptavidin or avidin onto a solid-phase chromatography support, typically agarose (B213101) or Sepharose beads, which is then packed into a column. lifetein.com.cnthermofisher.com

The process begins by passing a solution containing the biotin-nonapeptide through the affinity column. The biotin moiety of the nonapeptide specifically binds to the immobilized streptavidin or avidin. lifetein.com.cn Following the binding step, the column is subjected to a series of stringent washes to remove unbound proteins and other contaminants. nih.gov The high affinity of the biotin-streptavidin interaction allows for the use of harsh washing conditions, which effectively minimizes non-specific binding. nih.gov

Elution of the captured this compound, however, presents a significant challenge due to the strength of the interaction. Dissociation typically requires severe, denaturing conditions. tandfonline.com Common elution buffers include solutions with high concentrations of chaotropic agents, such as 8 M guanidine-HCl at a low pH (e.g., pH 1.5), or buffers containing sodium dodecyl sulfate (B86663) (SDS). sigmaaldrich.com While effective, these harsh conditions can denature the peptide, which may be undesirable for subsequent functional assays. For applications requiring the recovery of the peptide in its native conformation, alternative strategies have been developed. These include the use of monomeric avidin resins, which have a lower binding affinity, or competitive elution using free biotin under denaturing conditions. thermofisher.comnih.gov Another approach involves using anti-biotin antibodies, which bind to biotin with a lower affinity than streptavidin, allowing for elution under milder, near-neutral pH conditions. tandfonline.com

The choice of resin is critical and depends on the specific requirements of the experiment, such as binding capacity and tolerance for non-specific binding. Streptavidin is often preferred over avidin due to its lower isoelectric point and lack of glycosylation, resulting in lower non-specific binding at physiological pH. thermofisher.com

Table 1: Comparison of Selected Biotin-Binding Affinity Chromatography Resins

Resin Type Ligand Binding Capacity (Biotinylated BSA) Elution Conditions Key Characteristics
Avidin Agarose Avidin ≥20 µg/mL Harsh (e.g., denaturing agents) High non-specific binding
Streptavidin Agarose Streptavidin 1–3 mg/mL Harsh (e.g., denaturing agents) Lower non-specific binding than avidin
High Capacity (HC) Streptavidin Agarose Streptavidin >10 mg/mL Harsh (e.g., denaturing agents) Higher binding capacity for high-yield purification
NeutrAvidin™ Agarose NeutrAvidin™ (deglycosylated avidin) 1–2 mg/mL Harsh (e.g., denaturing agents) Lowest non-specific binding

This table is generated based on data from multiple sources to provide a comparative overview. thermofisher.com

Magnetic Bead-Based Isolation Systems

Magnetic bead-based isolation systems offer a rapid, versatile, and highly efficient alternative to traditional column chromatography for the separation and enrichment of biotin-nonapeptides. miltenyibiotec.comsigmaaldrich.com This technology utilizes superparamagnetic microparticles, which are inert iron oxide cores coated with a polymer functionalized with streptavidin. sigmaaldrich.comraybiotech.com

The workflow for magnetic bead-based separation is straightforward and amenable to both low-throughput manual handling and high-throughput automated platforms. miltenyibiotec.comraybiotech.com The streptavidin-coated magnetic beads are first incubated with a biological sample containing the this compound. During this incubation period, the biotinylated peptides are captured by the streptavidin on the bead surface. sigmaaldrich.com Following capture, a powerful magnet is applied to the outside of the reaction tube, which rapidly pulls the magnetic beads—and the bound nonapeptides—to the side of the tube, immobilizing them. thermofisher.com With the beads held in place, the supernatant containing unbound cellular components and contaminants can be easily aspirated and discarded. This magnetic separation facilitates highly efficient washing steps, leading to a purified sample. sigmaaldrich.comthermofisher.com

Elution of the bound nonapeptides from the magnetic beads follows the same principles as affinity chromatography, typically requiring harsh denaturing buffers to disrupt the streptavidin-biotin bond. sigmaaldrich.com The eluted, purified peptide sample is then collected by placing the tube back on the magnet and transferring the supernatant to a clean tube. raybiotech.com

The primary advantages of magnetic bead-based systems include their speed, scalability, and ability to handle crude samples like whole-cell lysates directly without prior clarification, as the magnetic separation is not impeded by viscous solutions or cellular debris. sigmaaldrich.comthermofisher.com The small size and non-porous nature of the beads provide a large surface area-to-volume ratio, enabling rapid binding kinetics and high capture efficiency. raybiotech.com

Table 2: Characteristics of Selected Streptavidin-Coated Magnetic Beads

Product Name Ligand Matrix/Core Average Particle Size (µm) Binding Capacity
Streptavidin Mag Sepharose Streptavidin Highly cross-linked agarose with magnetite 37 to 100 ~300 µg biotinylated BSA/mL slurry
Sera-Mag™ Streptavidin-Coated Streptavidin Polymer with single magnetite layer ~1 2500 to 5500 pmol biotin/mg
Dynabeads™ Streptavidin Streptavidin Uniform, superparamagnetic polymer beads 1 to 2.8 Varies by specific product (e.g., protein, nucleic acid capture)

This table is compiled from data sheets and research articles to illustrate the range of available magnetic bead technologies. sigmaaldrich.comraybiotech.comthermofisher.com

Applications of Biotinylated Nonapeptides in Advanced Research Paradigms

Exploration of Protein-Protein Interaction Networks

Biotinylated nonapeptides are instrumental in elucidating complex protein-protein interaction networks within the cellular environment. Their utility stems from the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin, coupled with the specific targeting capabilities of the nonapeptide sequence.

Epitope Tagging for Protein Characterization (e.g., HA Nonapeptide)

Epitope tagging is a widely used technique in which a small peptide sequence, the epitope tag, is fused to a protein of interest. thermofisher.com This allows for the detection, purification, and characterization of the protein using a specific antibody that recognizes the epitope. thermofisher.comabcam.com The Human Influenza Hemagglutinin (HA) tag, a nonapeptide with the sequence YPYDVPDYA, is a prominent example. sigmaaldrich.comsigmaaldrich.comwikipedia.org

The HA tag is small and generally does not interfere with the function of the protein it is attached to. abcam.comwikipedia.org Recombinant proteins containing the HA tag can be readily detected in various immunoassays, including Western blotting and immunofluorescence, using commercially available anti-HA antibodies. abcam.comsigmaaldrich.com Furthermore, these tagged proteins can be purified from crude cell extracts through affinity chromatography using immobilized anti-HA antibodies. abcam.comsigmaaldrich.com The bound HA-tagged protein can then be gently eluted by competitive displacement with a solution of the HA peptide itself. sigmaaldrich.com

This technique is valuable for studying proteins for which specific antibodies are not available or are of poor quality. thermofisher.com It also facilitates the study of protein-protein interactions through co-immunoprecipitation, where the anti-HA antibody is used to pull down the entire protein complex associated with the HA-tagged protein. wikipedia.org

Interactive Table 1: Comparison of Affinity Pull-Down and Epitope Tagging

Feature Affinity Pull-Down with Biotinylated Nonapeptide Epitope Tagging with HA Nonapeptide
Principle Uses biotin as a tag to capture interacting proteins via streptavidin affinity. thermofisher.com Fuses a specific nonapeptide (epitope) to a protein for detection and purification by a specific antibody. thermofisher.comwikipedia.org
"Bait" A biotinylated nonapeptide. nih.gov A recombinant protein fused with the HA nonapeptide. sigmaaldrich.com
"Capture" Streptavidin-coated beads. fishersci.co.uk Immobilized anti-HA antibody. abcam.comsigmaaldrich.com
Elution Often requires denaturing conditions or competitive elution with free biotin. Gentle elution with a solution of the HA peptide. sigmaaldrich.com
Primary Use Identification of unknown protein interaction partners. thermofisher.comnih.gov Detection, purification, and characterization of a specific protein and its interactors. abcam.comwikipedia.org
Advantage High affinity and stability of biotin-streptavidin interaction allows for stringent washes. Generally does not affect the function of the tagged protein; allows for gentle purification. sigmaaldrich.comwikipedia.org
Limitation Potential for biotinylation to interfere with protein function. nih.gov Requires genetic modification to introduce the tag. sigmaaldrich.com

Development of Cell-Penetrating Peptide Probes

Biotinylated nonapeptides can be engineered to function as cell-penetrating peptides (CPPs), which are short peptides capable of crossing cellular membranes. mdpi.comoncotarget.com This property is invaluable for delivering various molecular cargoes into living cells.

Facilitating Intracellular Delivery of Biomolecules

CPPs, such as the well-studied TAT peptide derived from the HIV-1 trans-activator of transcription, can be conjugated to biotin and a cargo molecule to facilitate its entry into cells. nih.gov The TAT nonapeptide is rich in cationic residues (arginine and lysine), which interact with negatively charged components of the cell membrane, initiating internalization. nih.gov Once inside, the cargo is released into the cytosol to exert its biological function. nih.gov

This strategy has been successfully used to deliver a wide range of biomolecules, including peptides, proteins, RNA sequences, and nanoparticles. nih.gov The ability to deliver these molecules into living cells opens up numerous possibilities for research and therapeutic development. For instance, biotinylated CPPs have been used to deliver quantum dots and other imaging agents for intracellular tracking. mdpi.com

Studying Intracellular Mechanism of Action of Peptide Cargoes

By tagging a bioactive peptide with both biotin and a CPP sequence, researchers can not only deliver the peptide into the cell but also study its intracellular interactions and mechanism of action. nih.gov The biotin tag allows for the subsequent pull-down and identification of the intracellular binding partners of the peptide cargo, providing insights into its downstream effects. nih.gov

For example, a biotinylated and TAT-fused peptide mimicking a region of the protein Connexin43 was used to study its interaction with the proto-oncogene c-Src within glioma stem cells. nih.gov This approach confirmed the intracellular interaction and helped to elucidate the anti-oncogenic properties of the peptide. nih.gov Mass spectrometry-based methods have also been developed to quantify the uptake and analyze the intracellular degradation of CPPs and their cargoes, providing a more complete picture of their fate within the cell. researchgate.net

Targeted Delivery Systems in In Vitro and Ex Vivo Models

The conjugation of biotin to nonapeptides and other delivery vehicles is a promising strategy for targeted delivery in research models. nih.govmdpi.comrsc.org This approach leverages the fact that many cancer cells overexpress biotin uptake systems to achieve selective delivery of therapeutic or imaging agents. nih.govtandfonline.com

Biotin can be attached to various nanocarriers, such as nanoparticles and liposomes, to facilitate their targeted uptake by cells that have a high demand for this vitamin. mdpi.comnih.gov The first report of using a biotin conjugate for enhanced uptake took advantage of the biotin transport system to increase the transport of a biotinylated retro-inverso Tat nonapeptide by up to 500-fold. nih.govtandfonline.com

In vitro and ex vivo studies have demonstrated the potential of biotin-targeted systems for delivering anticancer drugs. For example, biotinylated nanoparticles have been shown to enhance the delivery of chemotherapeutic agents to cancer cells, leading to increased cytotoxicity compared to non-targeted formulations. nih.govnih.gov These systems can be designed to release their cargo under specific conditions, such as the acidic environment of tumors. mdpi.com

Interactive Table 2: Research Findings on Biotinylated Nonapeptide Applications

Research Area Key Finding Model System Reference
Protein-Protein Interaction Biotinylated TAT-Cx43 peptide successfully pulled down its intracellular partner c-Src. Human glioma stem cells nih.gov
Epitope Tagging HA-tagged proteins can be efficiently purified using anti-HA antibody affinity columns. Recombinant protein expression systems sigmaaldrich.com
Intracellular Delivery A biotinylated retro-inverso Tat nonapeptide showed a 500-fold enhancement in transport. Animal model nih.govtandfonline.com
Intracellular Mechanism A mass spectrometry reporter tag allowed for accurate tracking and degradation analysis of a (W/R) nonapeptide CPP. Chinese hamster ovary (CHO) K1 cells researchgate.net
Targeted Delivery Biotin-conjugated nanoparticles enhanced delivery of epirubicin (B1671505) to breast cancer cells. MCF-7 cells (in vitro) nih.gov
Targeted Delivery Biotin-targeted nanogels improved the efficacy of methotrexate (B535133) in triple-negative breast cancer models. In vitro and in vivo models nih.gov

Carrier-Mediated Cellular Uptake Enhancement

The conjugation of biotin to nonapeptides has been identified as a highly effective strategy for augmenting their entry into cells. This enhancement is primarily achieved by hijacking the body's natural transport mechanisms, specifically the sodium-dependent multivitamin transporter (SMVT), also known as SLC5A6. mdpi.comjpt.comnottingham.ac.uk SMVT is a transmembrane protein responsible for the cellular uptake of essential vitamins like biotin, pantothenic acid, and lipoic acid. mdpi.comnottingham.ac.uk By attaching a biotin molecule, a nonapeptide can be recognized as a substrate by SMVT, transforming its transport pathway from inefficient passive diffusion to active, carrier-mediated transport. mdpi.com

Research utilizing intestinal cell line models, such as Caco-2, has provided quantitative evidence of this enhanced uptake. For instance, a retro-inverso (R.I.) nonapeptide derived from the HIV-1 Tat protein, R.I.-K-Tat9, demonstrated a threefold increase in permeability across Caco-2 cell monolayers when conjugated with biotin. mdpi.comjpt.com This improved absorption is attributed to a combination of elevated passive uptake and, more significantly, carrier-mediated transport via SMVT. mdpi.com Further studies involving Chinese Hamster Ovary (CHO) cells transfected to express human SMVT (CHO/hSMVT) confirmed the transporter's role. The transport of biotinylated nonapeptide conjugates was shown to be a saturable process, a hallmark of carrier-mediated transport, with distinct binding affinities (Km) in both Caco-2 and CHO/hSMVT cells. themedicinemaker.com The process is also competitively inhibited by other SMVT substrates, further confirming the transporter's involvement. themedicinemaker.com This strategy is not limited to mammalian cells; studies have also shown that biotinylation facilitates the uptake of large peptides by Gram-negative bacteria like E. coli through their biotin transporter systems. nih.gov

Table 1: Kinetic Parameters of Biotinylated Peptide Conjugate Transport
ConjugateCell LineTransport Michaelis Constant (Km)Reference
Biotin-PEG-3400Caco-26.61 µM themedicinemaker.com
Biotin-PEG-3400CHO/hSMVT1.26 µM themedicinemaker.com
PEG:(R.I-Cys-K(biotin)Tat9)8Caco-26.13 µM themedicinemaker.com
PEG:(R.I-Cys-K(biotin)Tat9)8CHO/hSMVT8.19 µM themedicinemaker.com

Modulating Cellular Responses through Targeted Internalization

The ability to direct nonapeptides into specific cells via biotin-mediated targeting allows for the precise modulation of intracellular events. Once internalized, the nonapeptide can interact with its intended molecular target, triggering a cascade of cellular responses. This targeted internalization is a powerful tool for basic research and has potential therapeutic implications.

A key finding is that biotin receptor-driven endocytosis can alter the default internalization pathway of a molecule. pitt.edu For example, while a free protein might typically enter a cell through clathrin-dependent endocytosis, conjugating it to a biotinylated polymer can switch its entry route to a dynamin- and caveolae-dependent vesicular pathway. pitt.edu This redirection can influence the intracellular fate of the cargo, potentially avoiding lysosomal degradation and enhancing its biological activity.

Furthermore, this strategy can be used to induce specific cellular outcomes, such as receptor activation and degradation. In studies targeting the EphA2 receptor, a tyrosine kinase often overexpressed in cancer, a monomeric agonist peptide had limited activity. axcelead-us.com However, when the peptide was biotinylated, it could be complexed with streptavidin, creating multimers. These multimeric complexes were significantly more potent at inducing EphA2 receptor clustering, internalization, and subsequent degradation compared to the monomeric or even dimeric forms of the peptide. axcelead-us.com This demonstrates how biotin-streptavidin systems can be used to control the valency of a targeting agent to maximize its biological effect. axcelead-us.com This principle also extends to the development of targeted toxins, where a biotinylated peptide or antibody is combined with a streptavidin-saporin conjugate. neb.com This complex is then internalized only by cells expressing the target receptor, leading to cell-specific cytotoxicity and the elimination of a desired cell population. neb.com

Functional Studies in Cell-Free Systems

Non-Ribosomal Peptide Synthetase Characterization

Cell-free systems (CFSs) have emerged as powerful platforms for studying complex enzymatic machinery outside the confines of a living cell. mdpi.comresearchgate.net Characterizing large, multi-modular enzymes like Non-Ribosomal Peptide Synthetases (NRPSs) is particularly challenging in vivo. osti.gov Biotinylated nonapeptides and their precursors serve as critical tools in these cell-free environments, enabling detailed functional and mechanistic studies. mdpi.com

The biotin tag acts as a robust molecular handle for affinity purification, immobilization, and detection. nih.gov In cell-free assays designed to characterize NRPS activity, a biotinylated substrate or precursor peptide can be introduced into the reaction. mdpi.com Following the enzymatic reaction, the biotinylated products or intermediates can be selectively captured on streptavidin-coated magnetic beads or surfaces. neb.com This allows for their efficient separation from the complex mixture of the cell-free lysate, facilitating analysis by methods like mass spectrometry to identify the synthesized products and characterize the enzyme's function. neb.comnih.gov For example, a reactivity-profiling assay using N-terminally biotinylated thiopeptide precursors in a CFS allowed researchers to study the activity of modifying enzymes, where cleavage of the biotin tag was used as an indicator of enzymatic processing. mdpi.com This approach allows for the independent control and investigation of each step in a biosynthetic pathway. mdpi.comresearchgate.net

High-Throughput Screening and Pathway Prototyping

High-throughput screening (HTS) is essential for discovering novel enzyme inhibitors or prototyping new biosynthetic pathways. Biotinylated nonapeptides are ideally suited for HTS applications due to the high-affinity and specific interaction between biotin and streptavidin. jpt.com This interaction forms the basis of numerous screening platforms, including ELISA, AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), and fluorescence resonance energy transfer (FRET) assays. jpt.comaxcelead-us.comnih.gov

In a typical HTS setup, biotinylated peptides are immobilized on streptavidin-coated microtiter plates, beads, or biosensor surfaces. jpt.com These immobilized peptides can then be used to screen large compound libraries for molecules that inhibit their interaction with a target protein. axcelead-us.com The AlphaScreen technology, for instance, uses streptavidin-coated donor beads that bind to a biotinylated peptide and acceptor beads that bind to a tagged protein partner. nih.gov When the peptide and protein interact, the beads are brought into close proximity, generating a luminescent signal. A compound that disrupts this interaction will cause a loss of signal, allowing for the rapid identification of potential inhibitors. nih.gov

This principle is also central to cell-free pathway prototyping. nih.govresearchgate.net Researchers can construct and test novel or modified biosynthetic pathways (e.g., for NRPS products) in a cell-free environment. google.commdpi.com By designing the pathway to yield a biotinylated final product, HTS methods can be used to rapidly screen different enzyme combinations or reaction conditions to optimize the pathway's output, with the biotin tag enabling easy and sensitive detection. nih.gov

Novel Diagnostic and Biotechnological Tool Development

Biosensor Design and Development

The unique properties of biotinylated nonapeptides make them excellent candidates for the development of novel biosensors. The biotin tag provides a reliable and straightforward method for anchoring the nonapeptide, which acts as the biological recognition element, onto a sensor's transducer surface. witec.chnih.gov The high specificity and strength of the biotin-streptavidin bond ensure stable and correctly oriented immobilization of the peptide, which is crucial for sensor performance and reliability. witec.ch

Various biosensor platforms have been developed using this strategy.

Electrochemical Biosensors: In this format, a biotinylated nonapeptide can be immobilized on a streptavidin-modified electrode. researchgate.net Binding of the target analyte to the nonapeptide causes a measurable change in the electrochemical properties of the electrode surface, such as impedance, potential, or current. For example, self-assembled nonapeptides have been used to construct highly sensitive electrochemical biosensors. researchgate.net

Optical Biosensors: Platforms like Bio-Layer Interferometry (BLI) use streptavidin-coated biosensor tips that can be readily functionalized with any biotinylated molecule, including nonapeptides. themedicinemaker.comwitec.ch The binding of an analyte to the immobilized peptide is detected in real-time as a change in the interference pattern of light reflected from the sensor surface, allowing for both quantitation and kinetic analysis of molecular interactions. witec.ch

Colorimetric Biosensors: These sensors produce a color change visible to the naked eye. In one design, a specific nonapeptide probe was conjugated to gold nanoparticles. researchgate.net In the absence of the target pathogen, the nanoparticles are dispersed and have a characteristic red color. When the target is present, it binds to the nonapeptide, causing the nanoparticles to aggregate, which results in a distinct color change to blue. researchgate.net

Table 2: Applications of Biotinylated Peptides in Biosensor Development
Biosensor TypePrincipleAnalyte ExampleKey AdvantageReference
ElectrochemicalImmobilized nonapeptide on an electrode detects binding via changes in electrical properties.Hepatitis B virus geneHigh sensitivity and selectivity. researchgate.net
Bio-Layer Interferometry (BLI)Real-time optical detection of mass changes on the sensor surface.Protein-protein interactionsProvides kinetic data (kon, koff, KD) and quantitation. witec.ch
ColorimetricAnalyte-induced aggregation of peptide-functionalized gold nanoparticles causes a color change.S. aureusRapid, low-cost, and visual detection. researchgate.net
AmperometricImmobilization of a biotinylated enzyme via a streptavidin-lipid layer for detecting the enzymatic product.XanthineHigh stability and fast response time. nih.gov

Cell Isolation and Depletion Methodologies

The specific targeting and subsequent separation of distinct cell populations from a heterogeneous mixture are foundational to many advanced research paradigms. Methodologies leveraging the unique properties of biotinylated nonapeptides offer a highly specific and efficient means of achieving cell isolation and depletion. These techniques are centered on the exceptionally strong and stable non-covalent interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin, combined with the targeting specificity conferred by a nine-amino-acid peptide sequence (nonapeptide).

The fundamental principle involves using a nonapeptide, engineered to bind to a specific receptor or protein on the surface of a target cell, that has been chemically linked to a biotin molecule. This biotinylated nonapeptide acts as a "bait." Once the bait has bound to the target cells, streptavidin or avidin, which is immobilized on a solid support such as magnetic beads or a chromatography resin, is introduced. The streptavidin binds with high affinity to the biotin tag on the nonapeptide, thereby linking the target cell to the solid support. This complex can then be physically separated from the rest of the cell sample.

This strategy can be employed in two primary modes:

Positive Isolation : The objective is to capture and enrich the target cell population. The biotinylated nonapeptide selectively binds the desired cells, which are then captured by the streptavidin-coated support and separated from the mixture.

Depletion (Negative Isolation) : The goal is to remove an unwanted cell population. The biotinylated nonapeptide is designed to target the undesired cells, which are then captured and removed, leaving a purified population of untouched target cells. thermofisher.com

The success of these methodologies hinges on the specificity of the nonapeptide and the efficiency of the biotin-streptavidin capture system.

Detailed Research Findings

A significant body of research highlights the use of nonapeptides containing the Arginine-Glycine-Aspartic acid (RGD) motif for cell targeting. The RGD sequence is a well-established cell adhesion motif found in many extracellular matrix proteins that binds to integrin receptors on the cell surface. nih.govresearchgate.netfrontiersin.org This interaction has been effectively harnessed for cell isolation and adhesion studies.

For instance, synthetic nonapeptides incorporating the RGD sequence, such as Tyr-Ala-Val-Thr-Gly-Arg-Gly-Asp-Ser, have been shown to mediate the specific adhesion of fibroblasts and endothelial cells when immobilized on a surface. nih.govacs.org The specificity of this interaction is confirmed by control experiments where a nonapeptide with a slightly altered, non-binding sequence (e.g., Arginine-Glycine-Glutamic acid or RGE) fails to support cell attachment. acs.org

Building on this principle, researchers have developed biotinylated cyclic RGD peptides for targeted applications. A study focusing on the cyclic peptide LXW7 demonstrated that its biotinylated form binds with high affinity and specificity to cells expressing the αvβ3 integrin, a receptor often overexpressed in cancer cells like glioblastoma and melanoma. aacrjournals.org This specific binding allows for the clear identification and potential isolation of these target cells from a mixed population using a streptavidin-based detection or separation system. aacrjournals.org

The choice of the solid support matrix is also critical for optimizing the separation process. Different resins featuring avidin or its derivatives offer a range of properties concerning binding capacity, specificity, and the conditions required for elution.

Table 1: Comparison of Biotin-Binding Affinity Resins nih.govthermofisher.com
Resin TypeBiotin Binding SitesBinding Capacity (Biotinylated BSA)SpecificityNonspecific BindingElution Conditions
Avidin Agarose (B213101)41–3 mg/mLLowHighHarsh
Streptavidin Agarose4>10 mg/mLHigherLowerHarsh
NeutrAvidin™ Agarose4>8 mg/mLHighestLowestHarsh
Monomeric Avidin Agarose1>1.2 mg/mLHighLowMild
Table 2: Research Findings on Cell Targeting with Specific Nonapeptides
NonapeptideTarget Receptor / Cell TypeMethodology / ApplicationKey Research FindingReference
Tyr-Ala-Val-Thr-Gly-Arg-Gly-Asp-SerIntegrins / Balb/c 3T3 FibroblastsCovalent immobilization on polyacrylamide gel for cell adhesion studies.Peptide-derivatized surfaces supported fibroblast adhesion and long-term growth, while control peptides did not. nih.gov
RGD-containing nonapeptideIntegrins / Endothelial CellsDerivatization of polyacrylamide substrates for cell adhesion and force microscopy.Cell adhesion was entirely dependent on the RGD subsequence within the peptide, enabling cell spreading. acs.org
Biotinylated cyclic peptide (LXW7)αvβ3 Integrin / U-87MG Glioblastoma & A375M Melanoma CellsFlow cytometry using biotinylated peptide and streptavidin-phycoerythrin (PE).The biotinylated nonapeptide ligand bound strongly and specifically to cancer cells expressing the αvβ3 integrin. aacrjournals.org

These studies collectively demonstrate that a biotin-nonapeptide construct, particularly one utilizing a proven targeting sequence like RGD, serves as a powerful and highly specific tool for cell isolation and depletion in advanced research settings. The methodology allows for the precise capture of target cells based on their surface receptor profile, facilitating their enrichment for downstream analysis or the purification of other cell populations through depletion.

Future Directions and Interdisciplinary Research Frontiers

Advancements in Biotinylation Chemistries and Peptide Engineering

The precise and efficient synthesis of biotin-nonapeptides is fundamental to their use in research and clinical settings. Recent and future advancements in biotinylation chemistries and peptide engineering are focused on enhancing the specificity, stability, and functionality of these molecules.

Biotinylation Chemistries:

The process of attaching biotin (B1667282) to a peptide, known as biotinylation, has evolved to offer greater control and versatility. thermofisher.com Traditional methods often target primary amines or sulfhydryl groups, but these can sometimes interfere with the peptide's natural function. labmanager.com Modern techniques are increasingly focused on site-specific biotinylation, which allows for the precise placement of the biotin tag at a predetermined location on the nonapeptide. This minimizes the risk of disrupting the peptide's biological activity. labmanager.comnih.gov

Recent innovations include the use of enzyme-mediated biotinylation, such as the BirA biotin ligase system. This approach allows for the site-specific attachment of biotin to a specific peptide sequence, known as an AviTag, which can be genetically fused to the nonapeptide. mdpi.com This enzymatic method offers high specificity and can be performed within living cells. mdpi.com Additionally, the development of cleavable biotinylation reagents provides the ability to release the biotinylated nonapeptide from its binding partner (e.g., streptavidin), which is advantageous for certain purification and analysis workflows. thermofisher.com The use of spacer arms, such as polyethylene (B3416737) glycol (PEG), between the biotin and the peptide can also improve solubility and reduce steric hindrance, enhancing the accessibility of both the peptide and the biotin for interactions. biochempeg.comsigmaaldrich.com

Peptide Engineering:

Peptide engineering focuses on modifying the amino acid sequence of the nonapeptide to improve its properties. This can include:

Enhancing Stability: Peptides are often susceptible to degradation by proteases in the body. Engineering the nonapeptide to include unnatural amino acids or to have a cyclic structure can increase its resistance to enzymatic breakdown, prolonging its therapeutic effect. mdpi.com

Improving Bioavailability: Modifications can be made to enhance the absorption and distribution of the nonapeptide in the body. For example, the addition of cell-penetrating peptide sequences can facilitate the entry of the biotin-nonapeptide into cells. jove.com

Targeted Delivery: The nonapeptide sequence can be designed to specifically bind to certain receptors or cell types, enabling the targeted delivery of the biotin tag to a desired location. This is particularly valuable in applications like targeted drug delivery and in situ nanofiber formation for cancer therapy. researchgate.net

The combination of advanced biotinylation chemistries and sophisticated peptide engineering is creating a new generation of biotin-nonapeptides with tailored properties for a wide range of applications.

Integration with Omics Technologies for Systems-Level Understanding

The integration of this compound technology with various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—is providing a more holistic, systems-level understanding of biological processes. x-omics.nl Biotin's high-affinity interaction with streptavidin makes it an excellent tool for isolating and identifying molecules that interact with the nonapeptide within a complex biological sample. biochempeg.commdpi.com

Proteomics:

A primary application of biotin-nonapeptides in omics is in the field of proteomics, particularly for identifying protein-protein interactions. creative-proteomics.com In a typical experiment, a biotinylated nonapeptide is introduced into a cell or cell lysate. The nonapeptide then binds to its target protein(s). Subsequently, the entire complex, including the biotinylated nonapeptide, its binding partners, and any associated proteins, can be captured using streptavidin-coated beads. mdpi.com The captured proteins are then identified using mass spectrometry. This approach, often referred to as affinity purification-mass spectrometry (AP-MS), has been instrumental in mapping protein interaction networks. mdpi.comnih.gov

Proximity-labeling techniques, such as BioID and APEX, represent a significant advancement. acs.org In these methods, a biotin ligase or a peroxidase is fused to the protein of interest. When activated, the enzyme biotinylates nearby proteins, providing a snapshot of the protein's microenvironment. acs.org This has been particularly useful for studying transient or weak interactions that are difficult to capture with traditional AP-MS. mdpi.com

Genomics and Transcriptomics:

Biotin-nonapeptides are also finding applications in genomics and transcriptomics. For instance, techniques like Chromatin Immunoprecipitation (ChIP) can be adapted to use biotinylated nonapeptides that target specific DNA-binding proteins. This allows for the isolation and identification of the DNA sequences that these proteins are bound to, providing insights into gene regulation. mdpi.com Similarly, biotinylated oligonucleotides are used in techniques like Hi-C to study the three-dimensional organization of the genome. frontiersin.org In transcriptomics, biotinylated probes can be used to capture specific RNA molecules and their associated proteins, helping to unravel the complexities of RNA-protein interactions. frontiersin.org

The integration of data from these different omics approaches, known as multi-omics, provides a more comprehensive picture of how a this compound influences cellular function at multiple levels. nih.govmdpi.com

Computational Modeling and Simulation of Biotinylated Nonapeptide Dynamics

Computational modeling and simulation have become indispensable tools for understanding the behavior of biotinylated nonapeptides at a molecular level. frontiersin.org These methods can provide insights into the structure, dynamics, and interactions of these molecules that are often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations:

MD simulations are a powerful technique for studying the movement of atoms and molecules over time. nih.gov By simulating the forces between atoms, MD can predict how a biotinylated nonapeptide will fold, how it will interact with other molecules, and how its conformation might change under different conditions. nih.govtum.de For example, MD simulations have been used to study the unbinding process of biotin from streptavidin, revealing the complex energy landscape and the role of specific amino acid residues in this exceptionally strong interaction. nih.govnih.gov Such simulations can also be used to predict the structure of a nonapeptide bound to its protein target, providing a basis for rational drug design. nih.gov

Docking and Virtual Screening:

Computational docking is a method used to predict the preferred orientation of one molecule when it binds to another to form a stable complex. This can be used to screen large libraries of nonapeptide sequences to identify those that are most likely to bind to a specific protein target. This virtual screening approach can significantly accelerate the discovery of new therapeutic or diagnostic nonapeptides.

Quantum Mechanics/Molecular Mechanics (QM/MM):

For a more detailed understanding of the chemical reactions involved in biotinylation or the interactions within the binding site, hybrid QM/MM methods can be employed. These methods treat the most critical parts of the system with high-level quantum mechanics, while the rest of the system is treated with more computationally efficient molecular mechanics.

The synergy between computational modeling and experimental validation is crucial for advancing our understanding of this compound dynamics. Computational predictions can guide experimental design, while experimental results can be used to refine and validate the computational models. nih.gov

Ethical Considerations and Regulatory Frameworks in Biotinylated Peptide Research

As with any emerging technology in the biomedical field, the research and application of biotinylated nonapeptides are subject to important ethical considerations and regulatory oversight. jocpr.com

Ethical Considerations:

Informed Consent: In clinical research involving human subjects, it is imperative to obtain informed consent. jocpr.com Participants must be fully informed about the nature of the research, the potential risks and benefits, and their right to withdraw at any time.

Patient Safety: The safety of participants in clinical trials is paramount. jocpr.com Researchers must take all necessary precautions to minimize risks and to monitor for any adverse effects.

Data Privacy and Confidentiality: Research involving human genetic or proteomic data raises concerns about privacy and confidentiality. It is essential to have robust data protection measures in place.

Accessibility and Affordability: As new therapies based on biotinylated nonapeptides are developed, there will be ethical questions regarding their accessibility and affordability. jocpr.com Efforts should be made to ensure that these treatments are available to all who need them, regardless of their socioeconomic status. jocpr.com

Regulatory Frameworks:

The development and approval of new therapeutic peptides are governed by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). jocpr.comresearchgate.net These agencies have established guidelines for the manufacturing, quality control, and clinical testing of peptide-based drugs. rsc.orgnih.gov

Key aspects of the regulatory framework include:

Chemistry, Manufacturing, and Controls (CMC): This pertains to the manufacturing process of the peptide, ensuring its quality, purity, and consistency. mdpi.com

Preclinical Studies: Before a new peptide can be tested in humans, it must undergo rigorous preclinical testing in laboratory and animal models to assess its safety and efficacy.

Clinical Trials: Clinical trials in humans are conducted in a phased approach (Phase I, II, and III) to further evaluate the safety and effectiveness of the new drug. rsc.org

Post-Marketing Surveillance: Even after a drug is approved, regulatory agencies continue to monitor its safety in the general population.

Navigating the complex regulatory landscape is a significant challenge in the development of new peptide therapeutics. researchgate.net Harmonization of regulations across different countries is an ongoing effort to streamline the development and approval process. jocpr.com

Q & A

Q. What are the standard analytical techniques for characterizing Biotin-nonapeptide purity and structural integrity?

To ensure reliable characterization, researchers should employ high-performance liquid chromatography-mass spectrometry (HPLC-MS) for purity assessment, supplemented by mass spectrometry (MS) for structural validation. HPLC-MS provides quantitative data on peptide content and impurity profiles, while MS confirms molecular weight and sequence fidelity. For reproducibility, standardized protocols for sample preparation (e.g., solvent selection, lyophilization steps) and calibration with certified reference materials are critical .

Q. How should researchers optimize experimental conditions for this compound stability in aqueous solutions?

Stability studies should include pH titration (e.g., pH 6–8), temperature-controlled storage trials (4°C vs. –20°C), and stability assays under varying ionic strengths. Use circular dichroism (CD) spectroscopy to monitor secondary structure integrity over time. Pre-experimental validation of buffer compatibility (e.g., avoiding Tris buffers if amine groups interfere with biotin-streptavidin binding) is advised. Document degradation kinetics using HPLC-MS to establish shelf-life thresholds .

Q. What controls are essential for validating this compound-specific interactions in binding assays (e.g., streptavidin pull-down)?

Include (1) a non-biotinylated peptide analog to rule out nonspecific binding, (2) competitive inhibition with free biotin to confirm binding specificity, and (3) negative controls using irrelevant biotinylated molecules. Quantify binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), ensuring technical replicates (≥3) to account for instrument variability .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in this compound synthesis affecting experimental reproducibility?

Batch variability often arises from differences in solid-phase synthesis efficiency, purification methods, or residual trifluoroacetic acid (TFA). Mitigate this by requesting vendor documentation on synthesis parameters (e.g., coupling efficiency, cleavage conditions) and additional quality control (QC) metrics, such as peptide content analysis via amino acid analysis (AAA) or quantitative nuclear magnetic resonance (qNMR). For cell-based assays, pre-test peptide solubility and bioactivity across batches using dose-response curves .

Q. What strategies resolve contradictory data in studies investigating this compound interactions with lipid bilayers or protein complexes?

Contradictions may stem from differences in experimental models (e.g., artificial membranes vs. live cells) or detection limits of techniques (e.g., fluorescence quenching vs. cryo-EM). Triangulate findings using orthogonal methods:

  • For membrane interactions: Compare quartz crystal microbalance (QCM) data with fluorescence correlation spectroscopy (FCS).
  • For protein binding: Validate via cross-linking followed by LC-MS/MS proteomic analysis. Statistically assess technical vs. biological variability using nested ANOVA, particularly if marker sensitivity or calibration ranges differ between studies .

Q. How should researchers design experiments to probe this compound’s role in metabolic pathways beyond its canonical biotinylation function?

Employ isotope-labeled (e.g., ¹³C-biotin) peptides in tracer studies combined with metabolomic profiling (via LC-MS) to map incorporation into non-histone protein targets or unexpected metabolites. Use CRISPR-Cas9-edited cell lines lacking biotin-dependent carboxylases to isolate novel functions. For in vivo models, pair tissue-specific biotin-deficient diets with pharmacokinetic analyses to dissect systemic vs. localized effects .

Q. What computational frameworks are recommended for modeling this compound conformational dynamics in solvent-exposed vs. protein-bound states?

Molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) with explicit solvent models can predict solvent accessibility and binding-induced structural shifts. Validate simulations using small-angle X-ray scattering (SAXS) or hydrogen-deuterium exchange mass spectrometry (HDX-MS). For multi-scale modeling, integrate Markov state models (MSMs) to identify dominant conformational substates .

Methodological Best Practices

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw MS/MS spectra in supplementary materials and deposition in public repositories (e.g., PRIDE Archive) .
  • Reproducibility : Document synthesis lot numbers, storage conditions, and instrument calibration dates. Use standardized ontologies (e.g., ChEBI IDs) for metadata annotation .
  • Ethical Compliance : Disclose conflicts of interest (e.g., vendor partnerships) and adhere to institutional guidelines for peptide synthesis waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.